2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride
Description
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound with the molecular formula C₉H₁₀Cl₂N₂ and CAS number 182181-42-6 . It features a chloromethyl group at position 2 and a methyl group at position 8 on the imidazo[1,2-a]pyridine scaffold. This compound is commercially available with a purity of 95% and is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for reactions requiring aqueous conditions .
Properties
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFGNJXVGBFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of 8-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 8-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of 2-methyl-8-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
Overview
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a chloromethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring, enhances its reactivity and potential utility in various fields.
Chemistry
- Building Block for Organic Synthesis : This compound serves as an essential intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups .
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism involves alkylation of microbial DNA, potentially inhibiting replication and function . In vitro studies have shown effectiveness against various bacterial strains.
- Anticancer Potential : The compound's reactivity allows it to form covalent bonds with biological macromolecules, which can disrupt cellular functions. This property is explored in drug design aimed at targeting specific enzymes or receptors involved in cancer progression .
Medicine
- Pharmaceutical Development : It is utilized as an intermediate in developing pharmaceuticals targeting specific biological pathways. Its unique structure allows for the modification necessary to enhance drug efficacy and selectivity .
Case Studies
- Antimicrobial Efficacy :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, such as DNA replication and protein synthesis, resulting in cytotoxic effects. The compound’s interactions with specific molecular targets and pathways are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine core allows for diverse functionalization. Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : The chloromethyl group at position 2 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to adamantyl or biphenyl groups .
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs like 2-(adamantan-1-yl) derivatives .
- Thermal Stability : Aromatic substituents (e.g., biphenyl in ) increase melting points (>200°C), whereas alkyl/heteroatom groups result in lower thermal stability.
Market and Commercial Viability
- Pricing: The target compound is priced competitively in North America and Asia, with regional variations due to production costs .
- Suppliers : Available from Combi-Blocks Inc., MSE Supplies, and CymitQuimica, reflecting its demand in research and industrial sectors .
- Regulatory Status: Classified as hazardous (irritant) under GHS guidelines, requiring specialized handling compared to non-halogenated analogs .
Biological Activity
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is an organic compound belonging to the imidazo[1,2-a]pyridine class, which is characterized by its unique molecular structure and potential biological activities. The compound's formula is with a molecular weight of approximately 217.1 g/mol. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloromethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system. This configuration influences its chemical reactivity and biological properties, making it a candidate for various applications in pharmacology and toxicology.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.1 g/mol |
| Functional Groups | Chloromethyl (at C-2), Methyl (at C-8) |
| Imidazo[1,2-a]pyridine Core | Bicyclic structure containing nitrogen and carbon |
The biological activity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride primarily stems from its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to:
- Inhibition of DNA replication
- Disruption of protein synthesis
- Cytotoxic effects on cells
These interactions are critical for understanding the compound's potential therapeutic applications and toxicity profiles.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit anticancer properties . Studies have shown that 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride can induce apoptosis in cancer cell lines through its alkylating activity. For instance:
- In vitro studies demonstrated cytotoxic effects on various cancer cell lines.
- The compound's ability to inhibit cell proliferation was linked to its interaction with DNA.
Mutagenicity
Compounds like 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride are also recognized for their mutagenic potential . The alkylation of DNA can lead to mutations, raising concerns about their safety in pharmacological applications.
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride:
-
Cytotoxicity in Cancer Cells :
- A study reported that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell growth.
-
Mutagenicity Assessment :
- Research conducted using Ames test revealed that this compound could induce mutations in Salmonella typhimurium strains, highlighting its potential mutagenic effects.
-
Antimicrobial Testing :
- In vitro assays showed that 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Summary of Key Findings
| Study Focus | Result |
|---|---|
| Cytotoxicity in Cancer Cells | Significant inhibition of MCF-7 cell growth |
| Mutagenicity | Induction of mutations in bacterial strains |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the recommended synthetic methodologies for 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride?
- Methodology : One-pot, multi-step reactions are commonly employed. For example, a two-step process involving cyclization followed by functionalization can yield the target compound. Key parameters include:
- Catalyst : Acidic or basic conditions (e.g., HCl for hydrochlorination).
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol.
- Temperature : Controlled heating (60–100°C) to drive cyclization.
Example Protocol : - Step 1: Cyclization of precursor amines with α-chloroketones under reflux.
- Step 2: Hydrochloride salt formation via treatment with HCl gas in ethanol .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| One-pot | 53–55 | Ethanol, HCl, 80°C | |
| Stepwise | 60–65 | DMF, K₂CO₃, 100°C |
Q. How should researchers safely handle and store this compound?
- Methodology :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid dust generation .
- Storage : Store in a sealed container at 2–8°C in a dry environment. Stability tests indicate degradation above 25°C .
- Critical Notes :
- Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation .
Q. What spectroscopic techniques are used for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for chloromethyl groups). Example: δ 4.5–5.0 ppm (CH₂Cl) in DMSO-d₆ .
- IR Spectroscopy : Identify C-Cl stretching (~600–800 cm⁻¹) and imidazo ring vibrations (~1500 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.3 (CH₃), δ 4.8 (CH₂Cl) | |
| IR | 750 cm⁻¹ (C-Cl) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Effects : Compare polar aprotic vs. protic solvents (e.g., DMF increases reaction rate but may reduce purity).
- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions .
- Data Contradiction :
- Yields vary between 53% (ethanol) and 65% (DMF). Higher temperatures in DMF may degrade sensitive intermediates .
Q. How do researchers resolve discrepancies in spectroscopic data during structural validation?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
- Crystallography : Single-crystal X-ray diffraction (if available) provides unambiguous confirmation .
- Case Study :
- Discrepancies in CH₂Cl chemical shifts (δ 4.5 vs. δ 5.0) may arise from solvent polarity or hydrogen bonding .
Q. What biological applications are associated with this compound?
- Methodology :
- Drug Intermediate : Used in synthesizing CDK inhibitors (e.g., via substitution of the chloromethyl group with nucleophiles) .
- Antiviral Agents : Functionalization of the imidazo[1,2-a]pyridine core enhances binding to viral proteases .
- Testing Protocols :
- In Vitro Assays : Screen against kinase panels (IC₅₀ determination) .
- SAR Studies : Modify substituents (e.g., methyl or chloro groups) to optimize activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
